molecular formula C5H8Br2 B8373773 1,1-Dibromo-1-pentene

1,1-Dibromo-1-pentene

Cat. No.: B8373773
M. Wt: 227.92 g/mol
InChI Key: JWMUSIPRTLTALQ-UHFFFAOYSA-N
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Description

1,1-Dibromo-1-pentene is an unsaturated organobromine compound with the molecular formula C₅H₈Br₂. Its structure features a double bond between the first and second carbon atoms (C1 and C2) and two bromine atoms attached to C1. This configuration imparts unique reactivity due to the combined effects of the electron-withdrawing bromine substituents and the electron-rich double bond. Key characteristics include:

  • Molecular weight: ~227.93 g/mol (calculated).
  • Reactivity: Enhanced electrophilicity at the double bond due to bromine’s inductive effect, making it prone to addition and elimination reactions.
  • Applications: Potential use in organic synthesis as a dienophile or intermediate for cross-coupling reactions .

Properties

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

1,1-dibromopent-1-ene

InChI

InChI=1S/C5H8Br2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3

InChI Key

JWMUSIPRTLTALQ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical differences between 1,1-Dibromo-1-pentene and related compounds, based on structural features, molecular properties, and reactivity:

Compound Molecular Formula Molecular Weight Key Structural Features Reactivity/Applications
This compound C₅H₈Br₂ ~227.93 Double bond at C1-C2; two Br at C1 High electrophilicity; potential for elimination (e.g., forming alkynes) or coupling reactions.
(1Z)-1-Bromo-1-pentene C₅H₉Br 149.03 Double bond at C1-C2; single Br at C1 (Z-stereochemistry) Moderate reactivity; used in stereoselective syntheses .
5-Bromo-5,5-difluoro-1-pentene C₅H₇BrF₂ 185.01 Double bond at C1-C2; Br and two F at C5 Steric and electronic effects from fluorine enhance stability; niche applications in fluorinated polymers .
1,3-Dibromopentane C₅H₁₀Br₂ 229.94 Saturated chain; Br at C1 and C3 Substitution reactions (e.g., SN2 nucleophilic attacks); precursor to diols or diamines .
1-Bromopentane C₅H₁₁Br 151.05 Saturated chain; Br at C1 Common alkylating agent; low reactivity compared to bromoalkenes .
5-Bromo-1-pentene C₅H₉Br 149.03 Double bond at C1-C2; Br at C5 Terminal alkene reactivity (e.g., hydrobromination); industrial intermediate .

Key Findings:

Structural Influence on Reactivity :

  • Compounds with double bonds (e.g., this compound, 5-Bromo-1-pentene) exhibit higher reactivity in addition reactions compared to saturated analogs like 1,3-Dibromopentane. The presence of bromine further polarizes the double bond, enhancing electrophilicity .
  • Steric Effects : 5-Bromo-5,5-difluoro-1-pentene’s fluorine substituents create steric hindrance, reducing reaction rates at C5 but stabilizing the molecule against degradation .

Spectroscopic Differentiation: IR Spectroscopy: The C=C stretch (~1650 cm⁻¹) and C-Br bond (~600 cm⁻¹) in this compound distinguish it from saturated dibromopentanes, which lack the double bond absorption . Mass Spectrometry: Monoisotopic masses vary significantly—e.g., 147.99 for (1Z)-1-Bromo-1-pentene vs. 183.97 for 5-Bromo-5,5-difluoro-1-pentene .

Safety and Handling: Dibrominated compounds (e.g., this compound, 1,3-Dibromopentane) generally require stricter safety protocols than mono-bromo analogs due to higher toxicity. For example, 1,5-Dibromopentane mandates protective equipment to prevent skin/eye contact , while 1-Bromopentane poses milder risks .

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